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Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B095484

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chlorophenyl)methanol, a key
chemical intermediate. It details its chemical identity, physicochemical properties, synthesis
protocols, analytical methodologies, and its role in biochemical pathways.

Chemical Identity and Structure

(2-Chlorophenyl)methanol, a substituted aromatic alcohol, is a compound of interest in organic
synthesis and pharmaceutical development. Its structure consists of a benzene ring substituted
with a chlorine atom and a hydroxymethyl group at adjacent positions.

IUPAC Name: (2-chlorophenyl)methanol[1]
Structure:
Figure 1: Chemical structure of (2-chlorophenyl)methanol.

Physicochemical and Spectral Data

A summary of the key quantitative data for (2-chlorophenyl)methanol is presented in the table
below, providing a ready reference for its physical and chemical characteristics.
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Property Value Reference
Molecular Formula C7H-CIO [1]
Molecular Weight 142.58 g/mol [1]

CAS Number 17849-38-6 [1]
Appearance Colorless liquid

Melting Point 67 °C

Boiling Point 393.8 °C at 760 mmHg

Density 1.094 g/cm3

SMILES OCC1=C(Cl)Cc=CcC=C1 [1]
InChikey MBYQPPXEXWRMQC- ]

UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (2-chlorophenyl)methanol are
provided to facilitate its preparation and characterization in a laboratory setting.

Synthesis of (2-Chlorophenyl)methanol

Two common synthetic routes to (2-chlorophenyl)methanol are the reduction of 2-
chlorobenzaldehyde and the hydrolysis of 2-chlorobenzyl chloride. A generalized workflow for
chemical synthesis is depicted below.
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Figure 2: General workflow for the synthesis of (2-chlorophenyl)methanol.

Protocol 1: Reduction of 2-Chlorobenzaldehyde
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This method involves the reduction of the aldehyde functional group to a primary alcohol.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-
chlorobenzaldehyde in methanol.

¢ Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBHa4) portion-wise
while stirring.

¢ Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, quench the excess NaBHa4 by the slow addition of
water.

o Extraction: Extract the product with an organic solvent such as ethyl acetate.

« Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Protocol 2: Hydrolysis of 2-Chlorobenzyl Chloride
This two-step process involves the initial formation of an ester followed by hydrolysis.

« Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent to form
2-chlorobenzyl acetate.

e Hydrolysis: Hydrolyze the resulting ester using an aqueous base (e.g., sodium hydroxide) or
acid (e.g., hydrochloric acid) to yield (2-chlorophenyl)methanol.

e Work-up and Purification: Follow similar extraction and purification procedures as described
in Protocol 1.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass
Spectrometry (GC-MS) are powerful techniques for the analysis of (2-chlorophenyl)methanol.
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Figure 3: General workflow for the analytical characterization of (2-chlorophenyl)methanol.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of (2-chlorophenyl)methanol.
 Instrumentation: HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

» Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 220 nm.

o Sample Preparation: Dissolve the sample in the mobile phase to a concentration of
approximately 1 mg/mL.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the identification and quantification of (2-chlorophenyl)methanol, particularly
in complex matrices.

e Instrumentation: GC system coupled with a Mass Spectrometer.

e Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium.

« Injection Temperature: 250 °C.

e Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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» MS Detection: Electron lonization (El) mode, scanning from m/z 40 to 300.

o Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane

or methanol.

Biochemical Pathways

(2-Chlorophenyl)methanol is an intermediate in the microbial metabolism of 2-chlorotoluene.
Certain bacteria can oxidize the methyl group of 2-chlorotoluene to form the corresponding
alcohol, which can be further metabolized.[2][3][4]
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Figure 4: Bacterial metabolism of 2-chlorotoluene.

This metabolic pathway is of interest in bioremediation, as it represents a natural process for
the degradation of chlorinated aromatic compounds.[5][6][7] The initial oxidation is a critical
step, converting a more persistent compound into a more biodegradable intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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